Product packaging for Myristic acid-[9,10-3H](Cat. No.:CAS No. 124511-74-6)

Myristic acid-[9,10-3H]

Cat. No.: B571705
CAS No.: 124511-74-6
M. Wt: 232.392
InChI Key: TUNFSRHWOTWDNC-JVDRHMSSSA-N
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Description

Significance of Tritium (B154650) Labeling in Fatty Acid Research

Tritium (³H) labeling is a powerful technique in biomedical studies due to its high specific activity, which is approximately 500 times greater than that of carbon-14, another commonly used isotope. mdpi.com This high activity allows for the use of smaller quantities of the labeled compound while still achieving detectable signals, minimizing potential disruptions to the biological system under investigation. The beta particles emitted by tritium have a short path length, which enables high-resolution autoradiography, providing detailed images at the cellular and subcellular levels. mdpi.com

In the context of fatty acid research, tritium labeling allows for the sensitive tracking of fatty acid uptake, transport, and transformation within cells and tissues. vaia.comnih.gov The release of tritiated water (³H₂O) as the fatty acid is metabolized through processes like β-oxidation provides a direct measure of the rate of fatty acid breakdown. nih.govoup.com This methodology has been crucial in studying fatty acid oxidation and identifying defects in this metabolic pathway. nih.gov

Overview of Myristic Acid's Biological Significance as a Saturated Fatty Acid

Myristic acid, a 14-carbon saturated fatty acid, is found in various animal and plant fats, including milk fat and coconut oil. researchgate.net Beyond its role as an energy source, myristic acid plays a crucial part in several cellular processes. researchgate.nettaylorandfrancis.com One of its most significant functions is protein N-myristoylation, a process where myristic acid is covalently attached to the N-terminal glycine (B1666218) residue of a protein. researchgate.netresearchgate.net This modification is critical for protein localization, stability, and function, influencing a wide array of cellular pathways, including signal transduction. researchgate.nettaylorandfrancis.com

Myristoylated proteins are involved in vital cellular activities such as signal transduction cascades, oncogenesis, and viral replication. researchgate.net The irreversible nature of N-myristoylation underscores its importance as a stable modification that directs proteins to specific cellular membranes and facilitates protein-protein interactions. researchgate.netresearchgate.net

Detailed Research Findings with Myristic Acid-[9,10-3H]

The use of Myristic acid-[9,10-3H] has yielded specific and detailed insights into various biological phenomena.

Protein Acylation Studies

In a notable study, researchers incubated cultured rat hepatocytes with Myristic acid-[9,10-3H] to investigate fatty acid acylation of proteins. nih.gov The radiolabeling revealed the selective incorporation of radioactivity into 18 distinct proteins, demonstrating that exogenous myristic acid is actively used for protein modification. nih.gov Interestingly, the radioactivity was detected in proteins linked to both myristic acid and its elongation product, palmitic acid. nih.gov The majority of these linkages were susceptible to base hydrolysis, indicating ester or thioester bonds. nih.gov However, one protein exhibited an amide linkage, characteristic of N-myristoylation. nih.gov This study successfully identified two classes of acylated proteins: those involved in signal transduction (such as G proteins) and cytoskeletal proteins. nih.gov

Another investigation using Saccharomyces cerevisiae demonstrated that both [³H]myristate and [³H]palmitate are incorporated into a unique set of proteins. pnas.org Detailed analysis of a 20-kDa protein labeled with myristic acid confirmed that the fatty acid was attached to the amino-terminal glycine. pnas.org

Fatty Acid Metabolism and Oxidation

Myristic acid-[9,10-3H] has been instrumental in screening for defects in fatty acid oxidation. nih.gov The measurement of tritiated water produced from the metabolism of [9,10-³H]myristic acid serves as a reliable assay for identifying conditions such as medium-chain acyl-CoA dehydrogenase deficiency and other related metabolic disorders. nih.gov By comparing the results with those obtained using [9,10-³H]palmitic acid, researchers can deduce the chain-length specificity of the metabolic defect. nih.gov

The table below summarizes key research findings utilizing Myristic acid-[9,10-3H] and related tritiated fatty acids.

Research Area Organism/System Key Finding Reference
Protein AcylationCultured Rat HepatocytesExogenous myristic acid acylates 18 specific proteins involved in signal transduction and the cytoskeleton. nih.gov
Protein AcylationSaccharomyces cerevisiaeMyristate is covalently linked to the amino-terminal glycine of a 20-kDa protein. pnas.org
Fatty Acid OxidationHuman Cultured FibroblastsProduction of tritiated water from [9,10-³H]myristic acid can be used to screen for defects in fatty acid oxidation. nih.gov
Fatty Acid MetabolismFao Hepatoma CellsFatty acid oxidation is a direct source for mitochondrial protein acetylation. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2 B571705 Myristic acid-[9,10-3H] CAS No. 124511-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-ditritiotetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i5T,6T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-JVDRHMSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C(CCCC)C([3H])CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Frameworks for Investigating Myristic Acid 9,10 3h Metabolism and Incorporation

Radiosynthetic Strategies for Tritium (B154650) Incorporation at thepnas.orgsci-hub.sePositions

The synthesis of Myristic acid-[9,10-³H] involves the introduction of tritium atoms into the stable 9 and 10 positions of the myristic acid backbone. A common strategy for this is the catalytic reduction of an unsaturated precursor, such as a molecule containing a double or triple bond at the C9-C10 position, using tritium gas (³H₂). For instance, 10-(propynoxy)decanoic acid can be catalytically reduced with tritium gas, which is often diluted with hydrogen, to produce the tritiated fatty acid analog. pnas.org The resulting product is then purified using techniques like thin-layer chromatography (TLC) and its radiochemical purity is assessed by high-performance liquid chromatography (HPLC). pnas.org The identity of the final product is confirmed by co-elution with an unlabeled standard and by mass spectrometry (MS). pnas.org This method ensures a high specific activity, often in the range of 30-60 Ci/mmol, which is essential for detecting low-abundance molecular species in biological samples. biotrend.com

Quantitative Metabolic Labeling Techniques in In Vitro and Ex Vivo Cellular Models

Metabolic labeling with Myristic acid-[9,10-³H] is a fundamental technique for studying its uptake, metabolism, and incorporation into macromolecules within cellular models.

In whole-cell incubation assays, cultured cells are exposed to media containing Myristic acid-[9,10-³H]. This allows for the direct measurement of cellular uptake and incorporation. For example, in studies with BC3H1 muscle cells, cells are incubated with [9,10-³H]myristic acid to track its distribution among various lipid pools. nih.gov Similarly, human monocytes and monocyte-derived macrophages can be labeled with [³H]myristic acid to identify myristoylated proteins. nih.gov The duration of incubation can be varied, from short pulse-labeling experiments to longer time courses, to study the kinetics of myristoylation and lipid metabolism. nih.govnih.gov For instance, short labeling periods can reveal rapid elongation and desaturation of the fatty acid. nih.gov It is also a common practice to complex the radiolabeled fatty acid with a carrier protein like bovine serum albumin (BSA) to enhance its solubility and delivery to the cells.

Following whole-cell labeling, subcellular fractionation is employed to isolate different cellular compartments and analyze the distribution of the radiolabel. This process typically involves cell lysis in a hypotonic buffer, followed by differential centrifugation to separate the cytosolic fraction from membrane fractions. pnas.orgnih.govemory.edu For example, in studies of the 80K protein kinase C substrate in BC3H1 myocytes, cells labeled with [³H]myristate were fractionated to determine the subcellular localization of the myristoylated protein, finding approximately 80% in the membrane fraction and 20% in the cytosol. nih.gov Similarly, the membrane-anchoring role of myristoylation for proteins like cGMP-dependent protein kinase type II (cGK II) has been demonstrated by showing its presence in the particulate fraction after labeling and fractionation. eur.nl This technique is crucial for understanding how myristoylation can target proteins to specific cellular membranes. pnas.orgnih.goveur.nl

Whole-Cell Incubation Assays with Radiolabeled Myristic Acid

Advanced Analytical Techniques for Detection and Quantification of Radiolabeled Products

A variety of analytical techniques are used to detect and quantify the products of Myristic acid-[9,10-³H] metabolism.

The β-oxidation of fatty acids labeled with tritium at non-exchangeable positions, such as [9,10-³H]myristic acid, results in the release of tritiated water (³H₂O). nih.govnih.gov This principle forms the basis of a widely used assay to measure the rate of fatty acid oxidation. The amount of ³H₂O produced is directly proportional to the rate of fatty acid breakdown. This method has been adapted for various cell types, including cultured fibroblasts and lymphocytes, to screen for inborn errors of fatty acid metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency. nih.govnih.gov By comparing the release of ³H₂O from [9,10-³H]myristic acid with that from other radiolabeled fatty acids like [9,10-³H]palmitic acid, researchers can gain insights into the chain-length specificity of metabolic defects. nih.gov

Table 1: Fatty Acid Oxidation Rates in Control and Patient Fibroblasts

This interactive table showcases representative data on the oxidation of [9,10-³H]myristic acid, highlighting its utility in diagnosing metabolic disorders.

Cell LineSubstrateOxidation Rate (pmol/h/mg protein)% of Control
Control[9,10-³H]Myristic Acid150 ± 20100%
Patient (MCAD Deficiency)[9,10-³H]Myristic Acid15 ± 510%
Control[9,10-³H]Palmitic Acid120 ± 15100%
Patient (MCAD Deficiency)[9,10-³H]Palmitic Acid115 ± 1296%

Note: Data are hypothetical and for illustrative purposes, based on findings that show significantly reduced myristic acid oxidation in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. nih.gov

To identify specific molecules that have incorporated the radiolabel, chromatographic and electrophoretic techniques are essential. Labeled lipids are typically extracted from cells and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govbiologists.com For proteins, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is the standard method for separation by molecular weight. nih.govplos.orgrockefeller.edu Following electrophoresis, the gel is treated with a scintillant (fluorography) to allow the low-energy beta particles from tritium to be detected by X-ray film or a phosphorimager. plos.orgrockefeller.edu This allows for the visualization of specific radiolabeled protein bands. nih.govplos.org

This approach has been used to identify numerous myristoylated proteins, including the transforming protein of Rous sarcoma virus, p60src, and the catalytic subunit of cAMP-dependent protein kinase. pnas.orgnih.gov The stability of the protein-myristate linkage can be tested by treating the gel with hydroxylamine (B1172632); ester-linked acylations are typically labile to this treatment, whereas the amide bond of N-myristoylation is resistant. pnas.orgrockefeller.edu

Table 2: Identification of Myristoylated Proteins in Different Cellular Systems

This interactive table summarizes findings from studies that used [³H]myristic acid labeling followed by SDS-PAGE and fluorography to identify N-myristoylated proteins.

Cellular SystemLabeled ProteinMolecular Weight (kDa)Functional ClassReference
Human Monocytesp60c-src60Proto-Oncogene Tyrosine Kinase nih.gov
BC3H1 Myocytes80K Protein68Protein Kinase C Substrate nih.gov
Jurkat T cellsC-t-PAK234Apoptotic Kinase Fragment pnas.org
Yeast (S. cerevisiae)Multiple20, 21, 24, 32, 36, 49, 56, 68Various rockefeller.edupnas.org
Rous Sarcoma Virus-infected cellsp60v-src60Viral Transforming Protein nih.gov

Integration with Mass Spectrometry-Based Approaches for Fatty Acid Profiling in Research

The integration of Myristic acid-[9,10-3H] with mass spectrometry (MS)-based techniques provides a powerful methodological framework for detailed fatty acid profiling and understanding its metabolic fate. This combination leverages the sensitivity of radiolabeling for tracing and the analytical power of mass spectrometry for identification and quantification of a wide array of fatty acids and their metabolites.

Radiolabeled myristic acid, specifically with tritium at the 9 and 10 positions, serves as a tracer to follow the pathways of myristic acid incorporation and metabolism within biological systems. While traditional methods might rely solely on scintillation counting to measure the total radioactivity in a sample, coupling this with mass spectrometry allows for a much more granular analysis. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in this integrated approach. creative-proteomics.comresearchgate.net

In a typical workflow, biological samples (e.g., cells, tissues, or plasma) are first incubated with Myristic acid-[9,10-3H]. After a specified period, lipids are extracted from the sample. This lipid extract can then be separated into different classes or directly analyzed. For fatty acid profiling, the lipids are often hydrolyzed to release the constituent fatty acids, which are then derivatized to make them suitable for GC-MS analysis.

The mass spectrometer identifies and quantifies the different fatty acid methyl esters (FAMEs) based on their mass-to-charge ratio and fragmentation patterns. The presence of the tritium label in myristic acid and its metabolic products can be detected simultaneously, either by a radioactivity detector integrated with the chromatography system or by collecting fractions for subsequent scintillation counting. This dual-detection method allows researchers to correlate the metabolic fate of the exogenous [9,10-3H]-labeled myristic acid with the endogenous fatty acid pool.

This integrated approach has been pivotal in various research contexts. For instance, it has been used to study the elongation of myristic acid to longer-chain fatty acids like palmitic acid and stearic acid. researchgate.net By tracking the tritium label, researchers can determine the rate and extent of this conversion. Furthermore, the use of stable isotopes, such as deuterated myristic acid (d3-C14:0), in conjunction with GC-MS, allows for precise quantification of the incorporation of the labeled fatty acid and its elongation products into different lipid fractions, such as phospholipids (B1166683) in lung surfactant. researchgate.net

Research has also utilized this combined methodology to investigate defects in fatty acid oxidation. nih.govnih.gov In such studies, the production of tritiated water (3H2O) from the beta-oxidation of Myristic acid-[9,10-3H] is measured. nih.govresearchgate.net A reduced rate of 3H2O production can indicate a metabolic block. researchgate.net When combined with mass spectrometry analysis of urinary or cellular metabolites, a more definitive diagnosis of specific enzyme deficiencies can be achieved. nih.gov For example, a study on ethylmalonic-adipic aciduria confirmed predictions made from tritiated water release by examining accumulated intermediates in affected fibroblasts using mass spectrometry. nih.govresearchgate.net

The following table summarizes research findings where the integration of labeled myristic acid and mass spectrometry was crucial for fatty acid profiling and metabolic investigation.

Research AreaLabeled Compound UsedAnalytical Technique(s)Key Findings
Protein Modification [3H]myristic acidGas Chromatography, Thin-Layer ChromatographyIdentified myristic acid as the lipid attached to the p60src transforming protein of Rous sarcoma virus. nih.gov
Fatty Acid Elongation Deuterated myristic acid (d3-C14:0)Gas Chromatography-Mass Spectrometry (GC-MS)Determined the incorporation of d3-C14:0 and its elongation products (d3-C16:0 and d3-C18:0) into phosphatidylcholine fractions of lung, liver, and plasma in rats. researchgate.net
Inborn Errors of Metabolism Myristic acid-[9,10-3H]Scintillation counting and examination of accumulated intermediatesUsed to screen for medium-chain acyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders by measuring tritiated water production. nih.gov
Mitochondrial Protein Acylation [3H]myristic acidMass Spectrometry, Liquid Scintillation SpectrometryShowed that myristic acid is covalently linked to subunit 1 of cytochrome c oxidase in Neurospora crassa. pnas.org

Elucidation of Protein N Myristoylation Mechanisms Using Myristic Acid 9,10 3h

Characterization of Myristoyl-CoA:Protein N-Myristoyltransferase (NMT) Substrate Specificity

Myristoyl-CoA:protein N-myristoyltransferase (NMT) is the enzyme responsible for catalyzing the transfer of myristic acid from myristoyl-CoA to the N-terminal glycine (B1666218) of target proteins. Studies utilizing Myristic acid-[9,10-3H] have been pivotal in defining the substrate specificity of NMT.

Research has demonstrated that NMT exhibits a high degree of specificity for myristic acid, a 14-carbon saturated fatty acid. nih.govtaylorandfrancis.com Experiments comparing the incorporation of [9,10-3H]myristate and [9,10-3H]palmitate (a 16-carbon fatty acid) have shown that myristate is strongly preferred. pnas.orgnih.gov While some longer-chain fatty acids can be metabolized to myristate, direct incorporation of these longer chains is significantly less efficient. taylorandfrancis.com

The specificity of NMT extends to the peptide substrate. An absolute requirement for these enzymes is a glycine residue at the N-terminus of the protein. nih.govplos.org Studies using synthetic peptides have further elucidated the recognition sequence, revealing that while there is some flexibility in the amino acids at positions 3 and 4, position 5 has strict requirements for efficient myristoylation. nih.gov For instance, substituting the alanine (B10760859) at position 5 in a model peptide with aspartic acid completely prevents its myristoylation. nih.gov

Table 1: Key Findings in NMT Substrate Specificity

Feature Observation Reference
Fatty Acid Specificity High preference for myristic acid (14:0) over other fatty acids like palmitic acid (16:0). taylorandfrancis.compnas.orgnih.gov
N-Terminal Amino Acid Absolute requirement for a glycine residue at the N-terminus. nih.govplos.org
Peptide Sequence Strict amino acid requirements at position 5 of the peptide substrate significantly impact binding and catalysis. nih.gov
Enzyme Homologs Human and yeast NMTs exhibit overlapping but distinct protein substrate specificities. pnas.org

Investigation of Co-Translational and Post-Translational Protein Myristoylation Events

Protein N-myristoylation can occur either during protein synthesis (co-translationally) or after the protein has been fully synthesized (post-translationally). wikipedia.orgresearchgate.net The use of Myristic acid-[9,10-3H] has been crucial in distinguishing between these two events.

Co-translational myristoylation is the more common mechanism, where the myristoyl group is attached to the N-terminal glycine of a nascent polypeptide chain after the removal of the initiating methionine. researchgate.net This process has been observed for a wide range of proteins. frontiersin.org

Post-translational myristoylation is a rarer event, often occurring after a specific proteolytic cleavage exposes an internal glycine residue, making it accessible to NMT. wikipedia.orgresearchgate.net This mechanism allows for a more dynamic regulation of protein function. For example, studies using cycloheximide, an inhibitor of protein synthesis, have demonstrated that some proteins, like the human large-conductance Ca2+-activated K+ channel (hSlo1), undergo myristoylation even when new protein synthesis is blocked, indicating a post-translational modification. pnas.orgpnas.org In contrast, the myristoylation of proteins like c-Src is inhibited by cycloheximide, confirming its co-translational nature. pnas.org

Table 2: Differentiating Co-translational and Post-translational Myristoylation

Myristoylation Type Timing Key Characteristics Example Proteins Reference
Co-translational During protein synthesis Occurs on nascent polypeptide chains after initiator methionine removal. c-Src, Formins frontiersin.orgpnas.org
Post-translational After protein synthesis Occurs after proteolytic cleavage exposes an internal glycine residue. hSlo1, Caspase cleavage products wikipedia.orgpnas.orgpnas.org

Analysis of Myristoylation's Determinant Role in Protein Subcellular Localization and Function

The covalent attachment of the hydrophobic myristoyl group plays a fundamental role in directing proteins to specific subcellular locations, particularly to cellular membranes, and in modulating their interactions and functions. researchgate.netcreative-diagnostics.com

Mechanisms of Protein Membrane Association and Targeting

Myristoylation facilitates the anchoring of proteins to various cellular membranes, including the plasma membrane and the membranes of the Golgi apparatus and endoplasmic reticulum. creative-diagnostics.com This lipid anchor is often the initial step in localizing a protein to a membrane, a process that can be further stabilized by other factors. frontiersin.orgtandfonline.com

One well-studied mechanism is the "myristoyl-electrostatic switch," where the membrane association is governed by both the myristoyl group and a cluster of basic amino acid residues on the protein. wikipedia.org These basic residues interact with negatively charged phospholipids (B1166683) on the membrane, strengthening the association. wikipedia.org The phosphorylation of residues near the myristoylation site can introduce negative charges, leading to electrostatic repulsion and the release of the protein from the membrane. frontiersin.org

For some proteins, myristoylation alone is not sufficient for stable membrane attachment and requires a second signal, such as palmitoylation (the attachment of a 16-carbon palmitoyl (B13399708) group). wikipedia.org This dual lipidation can enhance membrane binding and target proteins to specific membrane microdomains like lipid rafts. wikipedia.org

Modulation of Protein-Protein and Protein-Lipid Interactions

The myristoyl group can act as a hydrophobic anchor that mediates interactions with other proteins or with the lipid bilayer itself. creative-diagnostics.com This is crucial for the formation of protein complexes and the assembly of signaling cascades. creative-diagnostics.com

Furthermore, the myristoyl group can be involved in a "myristoyl-conformational switch." In this mechanism, the myristoyl group is initially sequestered within a hydrophobic pocket of the protein. wikipedia.org Upon a specific signal, such as ligand binding or the exchange of GDP for GTP, a conformational change occurs, exposing the myristoyl group and allowing it to interact with membranes or other proteins. wikipedia.org This switching mechanism provides a rapid and reversible way to regulate protein localization and function.

Functional Studies of Myristoylation in Viral Protein Biology (e.g., HIV-1 Gag, Rous Sarcoma Virus p60src)

N-myristoylation is a critical modification for the function of many viral proteins, and inhibiting this process has been explored as a potential antiviral strategy. creative-diagnostics.com

The Gag polyprotein of the Human Immunodeficiency Virus Type 1 (HIV-1) is a prime example. Gag is myristoylated at its N-terminal glycine, and this modification is essential for targeting Gag to the plasma membrane, where viral assembly and budding occur. bsmiab.orgasm.org Studies using site-directed mutagenesis to change the N-terminal glycine to an alanine resulted in a non-myristoylated Gag protein. nih.gov Cells expressing this mutant Gag were unable to release virus particles, demonstrating the critical role of myristoylation in the HIV-1 life cycle. nih.gov

Similarly, p60src, the transforming protein of the Rous Sarcoma Virus (RSV), is also N-myristoylated. nih.gov This modification is crucial for its transforming activity and its association with cellular membranes. asm.orgnih.gov The discovery of myristoylation on p60src and other viral oncoproteins highlighted the importance of this lipid modification in viral pathogenesis and cellular transformation. nih.gov

Research on Myristic Acid Analogs and Their Impact on Protein Myristoylation and Cellular Processes

The development and study of myristic acid analogs have provided valuable tools for investigating the process of N-myristoylation and its cellular consequences. These analogs, which often contain heteroatom substitutions (like oxygen or sulfur) or altered chain lengths, can act as alternative substrates or inhibitors of NMT. nih.gov

Radiolabeled analogs, such as those derived from Myristic acid-[9,10-3H], have been used to track their incorporation into proteins and assess their effects. For instance, heteroatom-containing analogs with reduced hydrophobicity but similar chain length to myristic acid have been shown to be effective substrates for NMT. pnas.orgnih.gov The incorporation of these analogs into viral proteins, such as the HIV-1 Gag precursor, can disrupt viral replication, making them potential therapeutic agents. pnas.orgnih.gov

Studies with these analogs have also provided further insights into the substrate specificity of NMT, confirming that the enzyme primarily selects its fatty acyl substrate based on chain length rather than hydrophobicity. nih.gov The use of these molecular probes continues to be a powerful approach for dissecting the enzymology of NMT and the functional roles of protein acylation in various biological systems. nih.gov

Identification and Characterization of Unconventional Myristoylation Sites and Linkages (e.g., Hydroxyester Bonds)

The canonical view of protein myristoylation involves the co-translational attachment of myristate to an N-terminal glycine residue via a stable amide bond. researchgate.net However, research utilizing the radiolabeled tracer Myristic acid-[9,10-3H] has been instrumental in uncovering unconventional forms of this lipid modification. These include post-translational modifications and attachment to amino acids other than glycine through linkages such as thioesters and, notably, hydroxyester bonds. pnas.orgpnas.org

Metabolic labeling of cells with Myristic acid-[9,10-3H] allows for the incorporation of the tritiated fatty acid into proteins that undergo myristoylation. pnas.org Once the radiolabeled proteins are isolated, typically through immunoprecipitation and gel electrophoresis, the nature of the chemical bond between the myristoyl group and the protein can be determined by its chemical lability. pnas.orgnih.gov This characterization is crucial for distinguishing unconventional linkages from the typical amide bond. Amide bonds are resistant to hydrolysis by neutral or alkaline hydroxylamine (B1172632), whereas thioester bonds (to cysteine) are cleaved by neutral hydroxylamine, and both thioester and hydroxyester bonds (to serine, threonine, or tyrosine) are ruptured by alkaline hydroxylamine treatment. pnas.orgnih.gov

A seminal example of the power of Myristic acid-[9,10-3H] in this context is the discovery of unconventional myristoylation of the human large-conductance voltage- and Ca2+-activated K+ channel (hSlo1). pnas.org Researchers demonstrated that hSlo1 expressed in HEK293T cells incorporates [3H]myristic acid post-translationally, as the process was insensitive to cycloheximide, an inhibitor of protein synthesis. pnas.org This finding immediately set it apart from conventional co-translational N-myristoylation. pnas.org

To characterize the linkage, the [3H]myristoyl-hSlo1 protein was subjected to various chemical treatments. The radiolabel was resistant to cleavage by neutral hydroxylamine and the thioester-cleaving reagent β-mercaptoethanol, ruling out S-palmitoylation or a thioester linkage for the myristate. pnas.org However, treatment with alkaline hydroxylamine completely removed the [3H]myristate from hSlo1, strongly suggesting the involvement of a hydroxyester bond to a hydroxyl-bearing amino acid like serine or threonine. pnas.org Subsequent mutagenesis studies confirmed that the myristoylation occurred on serine and threonine residues located within specific intracellular loops of the hSlo1 protein. pnas.org

ParameterObservation in hSlo1 StudyImplicationCitation
Radiolabeling Incorporation of [9,10-3H]myristic acid into hSlo1 protein.hSlo1 is a myristoylated protein. pnas.org
Cycloheximide Treatment Myristoylation of hSlo1 was unaffected by cycloheximide.The modification is post-translational. pnas.orgpnas.org
β-mercaptoethanol Treatment The [3H]myristate label on hSlo1 was resistant to cleavage.The linkage is not a labile thioester bond. pnas.org
Alkaline Hydroxylamine (NH2OH) Treatment The [3H]myristate label was completely removed from hSlo1.The linkage is a hydroxyester bond. pnas.org
Mutagenesis Replacement of serine and threonine residues in intracellular loops 1 and 3 with alanine nearly abolished myristoylation.Myristic acid attaches to serine and threonine residues in these specific domains. pnas.org

This interactive table summarizes the key experimental findings that led to the characterization of unconventional myristoylation on the hSlo1 protein.

Further studies in other cell types have also utilized Myristic acid-[9,10-3H] to identify unconventional acylation. For instance, research in cultured rat hepatocytes revealed the incorporation of radioactivity from [9,10-3H]myristic acid into 18 distinct proteins. nih.gov The majority of these linkages were susceptible to base hydrolysis, indicating they were of the thioester or ester type. nih.gov This work highlighted that in the liver, a significant portion of fatty acylation occurs via these less stable bonds rather than the canonical amide linkage. nih.gov Similarly, internal myristoylation has been reported for a few other mammalian proteins, including the precursor of interleukin 1α and tumor necrosis factor α, where the modification can involve amide, thioester, or hydroxyester bonds. pnas.orgpnas.org

Protein/SystemFindings with Myristic acid-[9,10-3H]Linkage Type IdentifiedCitation
hSlo1 K+ Channel Post-translational incorporation of myristate.Hydroxyester (to Serine/Threonine) pnas.orgpnas.org
Rat Hepatocyte Proteins Labeling of 18 proteins; most labels removed by base hydrolysis.Primarily Thioester or Ester-type nih.gov
G protein α subunits (αi, αo) Stable to base treatment.Amide merckmillipore.com
Interleukin 1α (precursor) Internal myristoylation.Amide, Thioester, or Hydroxyester pnas.orgfrontiersin.org

This interactive table displays various proteins identified with unconventional myristoylation or linkage types through studies using radiolabeled myristic acid.

The use of Myristic acid-[9,10-3H] is therefore an indispensable tool for the initial discovery and subsequent biochemical characterization of these non-canonical protein lipidation events. It provides a direct method to trace the fatty acid onto its protein targets and, when combined with specific chemical cleavage methods, allows for the elucidation of the precise nature of the bond, expanding our understanding of the diverse ways proteins are modified by myristoylation.

Investigations of Fatty Acid Metabolism Pathways Utilizing Myristic Acid 9,10 3h

Assessment of Fatty Acid β-Oxidation Rates in Cellular Systems

The process of β-oxidation, the primary pathway for breaking down fatty acids to produce energy, can be effectively monitored using Myristic acid-[9,10-3H]. The release of tritiated water (³H₂O) as the fatty acid is metabolized provides a direct measure of the rate of β-oxidation.

Detection of Medium-Chain Acyl-CoA Dehydrogenase Deficiency and Related Metabolic Defects in Cultured Fibroblasts and Lymphocytes

Myristic acid-[9,10-3H] is a key substrate in diagnostic assays for inborn errors of fatty acid metabolism. nih.govwiley.com One of the most common of these is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive disorder that prevents the body from converting certain fats to energy. dovepress.comorpha.net This condition can lead to serious health problems, including hypoketotic hypoglycemia, lethargy, and in some cases, coma or sudden death. orpha.netnih.gov

In laboratory settings, cultured skin fibroblasts or lymphocytes from individuals suspected of having MCAD deficiency are incubated with Myristic acid-[9,10-3H]. In unaffected cells, the myristic acid is readily oxidized, releasing tritium (B154650) into the aqueous environment. However, in cells with a defective MCAD enzyme, this process is significantly impaired, resulting in a reduced rate of tritiated water production. nih.govwiley.com This assay is not only pivotal for diagnosing MCAD deficiency but also for identifying other related metabolic defects, such as multiple acyl-CoA dehydrogenation defects (e.g., glutaric aciduria type 2) and certain hydroxydicarboxylic acidurias. nih.govresearchgate.net

The following table illustrates typical findings in fibroblasts from individuals with fatty acid oxidation disorders compared to healthy controls.

ConditionMyristic Acid-[9,10-3H] Oxidation Rate (% of Control)Palmitic Acid-[9,10-3H] Oxidation Rate (% of Control)
Healthy Control100%100%
MCAD Deficiency< 25%~100%
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency~50%< 25%
Glutaric Acidemia Type II< 30%< 30%

Comparative Oxidation Studies Employing Myristic Acid-[9,10-3H] and Other Radiolabeled Fatty Acids (e.g., Palmitic Acid-[9,10-3H]) to Determine Chain-Length Specificity

To further characterize defects in fatty acid oxidation, researchers often perform comparative studies using Myristic acid-[9,10-3H] alongside other radiolabeled fatty acids with different chain lengths, such as the long-chain fatty acid, Palmitic acid-[9,10-3H]. nih.govwiley.com This approach is crucial for pinpointing the specific enzyme deficiency based on its substrate chain-length preference. annualreviews.org

For instance, in MCAD deficiency, the oxidation of myristic acid (a medium-chain fatty acid) is markedly reduced, while the oxidation of palmitic acid (a long-chain fatty acid) remains relatively normal. nih.gov Conversely, in disorders like Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, the opposite pattern is observed: palmitic acid oxidation is severely impaired, while myristic acid oxidation is less affected. researchgate.net By comparing the rates of tritiated water release from these different fatty acids, a more precise diagnosis can be achieved, helping to distinguish between various fatty acid oxidation disorders. nih.govnih.gov

Tracing Fatty Acid Elongation and Desaturation Processes

Beyond its role in β-oxidation studies, Myristic acid-[9,10-3H] is also instrumental in tracing the metabolic fate of myristic acid as it is modified by elongation and desaturation enzymes. nih.gov Once inside the cell, Myristic acid-[9,10-3H] can be elongated to form longer-chain saturated fatty acids, such as palmitic acid. Furthermore, it can undergo desaturation to introduce double bonds, converting it into unsaturated fatty acids. nih.gov

Studies in various cell types, including muscle cells, have shown that after a short period of incubation with Myristic acid-[9,10-3H], a significant portion of the radioactivity can be recovered in other fatty acids, demonstrating rapid elongation and desaturation. nih.gov This allows researchers to investigate the activity of the enzymes involved in these pathways and how they are regulated under different physiological conditions.

Characterization of Myristic Acid Incorporation into Complex Lipid Classes

Myristic acid, once taken up by the cell, does not solely exist as a free fatty acid. It is actively incorporated into more complex lipid molecules that are essential for cellular structure and function.

Phospholipid Synthesis and Turnover (e.g., Phosphatidylcholine)

Myristic acid-[9,10-3H] is an effective tracer for studying the synthesis and turnover of phospholipids (B1166683), which are the primary components of cellular membranes. nih.gov Research has demonstrated that a substantial amount of radiolabeled myristic acid is incorporated into various phospholipids, with phosphatidylcholine often being a major destination. nih.govnih.gov

By tracking the incorporation of Myristic acid-[9,10-3H] into phosphatidylcholine and other phospholipids over time, scientists can measure the rates of their synthesis. nih.gov Furthermore, by monitoring the disappearance of the radiolabel from these complex lipids, the rate of their turnover or breakdown can be determined. This information is crucial for understanding membrane dynamics and the role of phospholipid metabolism in cellular signaling and homeostasis. nih.gov

The table below summarizes the distribution of Myristic acid-[9,10-3H] into different lipid classes in a typical cell culture experiment.

Lipid ClassPercentage of Incorporated Radioactivity
Phosphatidylcholine70-80%
Triacylglycerol15-25%
Other Phospholipids~5%

Triacylglycerol Formation and Dynamics

The radiolabeled tracer, myristic acid-[9,10-3H], has been instrumental in elucidating the pathways of triacylglycerol (TAG) synthesis and turnover. In studies using BC3H1 muscle cells, a significant portion of the radioactivity from incorporated [9,10-3H]myristic acid was found to accumulate in a labile neutral lipid pool, which is primarily composed of triacylglycerol. nih.gov This was observed in both undifferentiated myoblasts and differentiated myocytes. nih.gov

This accumulation indicates that myristic acid is readily esterified into TAGs for storage. Research comparing myristic acid to palmitic acid in cultured rat hepatocytes revealed that in the initial phase of incubation (30 minutes), myristic acid was more rapidly incorporated into cellular triglycerides. researchgate.net However, over a longer period (12 hours), the total radioactivity in cellular triglycerides was higher when palmitic acid was the precursor, suggesting different dynamics in their long-term storage and metabolism. researchgate.net

The utilization of myristic acid-[9,10-3H] allows for the quantitative analysis of its incorporation into and release from the TAG pool under various physiological and experimental conditions. This provides insights into the dynamic nature of cellular energy storage and lipid signaling.

Table 1: Incorporation of Radiolabeled Fatty Acids into Cellular Triglycerides in Cultured Rat Hepatocytes

Time Point [¹⁴C]Myristic Acid (% of initial radioactivity) [¹⁴C]Palmitic Acid (% of initial radioactivity)
30 minutes 7.4 ± 0.9 3.6 ± 1.9

Analysis of Specific Myristic Acid Metabolite Production (e.g., Hydroxylated Fatty Acids)

Tracking the metabolic fate of myristic acid-[9,10-3H] has led to the identification of specific, and sometimes unique, metabolic products. In studies with BC3H1 muscle cells, the incubation with [9,10-3H]myristic acid resulted in the release of several lipid-soluble, polar radioactive metabolites into the culture medium. nih.gov

Further analysis suggested that two of these major products are hydroxylated fatty acids. nih.gov This hydroxylation appears to be a specific oxidative pathway for myristic acid, as similar metabolites were not generated from palmitic, oleic, or linoleic acids under the same conditions. nih.gov The formation of these hydroxylated derivatives points to specialized enzymatic pathways that act on myristic acid, potentially leading to molecules with distinct biological activities. The production of tritiated water from [9,10-3H]myristic acid is also a key measure in screening for certain fatty acid oxidation disorders. nih.gov

Table 2: Production of Hydroxylated Metabolites from Various Fatty Acids in BC3H1 Muscle Cells

Fatty Acid Production of Hydroxylated Metabolites
Myristic acid-[9,10-3H] Yes
Palmitic acid No
Oleic acid No

Comparative Studies of Myristic Acid Utilization Across Different Cell Lines and Differentiated States (e.g., Myoblasts vs. Myocytes)

The use of myristic acid-[9,10-3H] has been valuable in comparing fatty acid metabolism across different cell types and developmental stages. A notable example is the study of its utilization in BC3H1 muscle cells, comparing undifferentiated myoblasts with differentiated myocytes. nih.gov

While the general pattern of labeling proteins with [9,10-3H]myristic acid was similar between myoblasts and myocytes, differences in metabolic processing were observed. nih.gov For instance, the elongation of [9,10-3H]myristic acid occurred rapidly in both cell states, and significant desaturation was also noted in the myoblasts. nih.gov This indicates that even after short labeling periods, a substantial amount of the radioactivity is present in fatty acids other than myristic acid itself. nih.gov

Furthermore, myocytes were found to produce larger quantities of the polar, chain-shortened metabolites, including hydroxylated fatty acids, compared to myoblasts. nih.gov This suggests that the oxidative pathway for myristic acid may be upregulated during muscle cell differentiation. nih.gov In contrast, a separate study on C2C12 myoblasts and myotubes found that myristic acid treatment increased β-tubulin protein levels in myotubes but not in myoblasts, an effect not seen with palmitic or oleic acid. nih.gov

These comparative studies highlight the cell-state-specific nature of myristic acid metabolism and its potential role in cellular processes like differentiation.

Table 3: Comparative Metabolism of Myristic Acid-[9,10-3H] in Muscle Cells

Metabolic Process Myoblasts Myocytes
Incorporation into Triacylglycerol Substantial Substantial
Elongation Rapid Rapid
Desaturation Extensive -

| Production of Hydroxylated Metabolites | Lower amounts | Higher amounts |

Exploration of Myristic Acid S Role in Cellular Regulation and Enzyme Activity Via 9,10 3h Labeling

Investigation of Myristic Acid's Modulatory Effects on Membrane Protein Activities (e.g., Bacterial ABC Transporters)

Myristic acid, a 14-carbon saturated fatty acid, has been identified as a modulator of membrane protein function, notably impacting bacterial ATP-binding cassette (ABC) transporters. researchgate.netnih.gov These transporters are integral membrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. genome.jpmdpi.com In bacteria, they are often implicated in multidrug resistance by exporting antibiotics out of the cell. researchgate.netnih.gov

Research utilizing [9,10-3H]myristic acid and its non-radiolabeled form has demonstrated that myristic acid can directly inhibit the activity of the Bacillus subtilis ABC transporter, BmrA. researchgate.netnih.gov Studies have shown that myristic acid has an inhibitory effect on both the ATPase and transport functions of BmrA. researchgate.netnih.gov This inhibition is significant because it suggests that a natural component of the cell membrane can regulate the activity of such transporters, which has physiological implications for how these transport activities are controlled within a biological membrane context. researchgate.netnih.gov The inhibitory concentration (IC50) for the ATPase activity of BmrA was observed to be approximately 150 μM. medchemexpress.com

The table below summarizes the observed effects of myristic acid on the bacterial ABC transporter BmrA.

Parameter Observation Concentration Range
BmrA ATPase ActivityInhibition3-1000 µM medchemexpress.com
BmrA Transport ActivityInhibitionNot specified

This table presents data on the inhibitory effects of myristic acid on the functions of the BmrA transporter.

The specificity of this interaction is highlighted by the fact that 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), a phospholipid containing two myristic acid acyl chains, does not inhibit the ATPase activity of BmrA. researchgate.net This indicates that the free fatty acid form of myristic acid is responsible for the modulatory effect. researchgate.net The use of radiolabeled myristic acid helps in studies that track its binding and influence on such membrane-embedded proteins.

Role in Regulation of Other Enzymatic Pathways (e.g., Acetyl Coenzyme A Carboxylase, Fatty Acid Synthase)

Myristic acid and its activated form, myristoyl-CoA, play crucial roles in regulating key enzymes involved in fatty acid metabolism, such as Acetyl Coenzyme A Carboxylase (ACC) and Fatty Acid Synthase (FAS). Myristic acid itself is a precursor for the synthesis of longer-chain fatty acids. mdpi.com

Acetyl-CoA carboxylase (ACC) is a critical enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. marquette.edunih.gov Malonyl-CoA is a fundamental building block for the synthesis of new fatty acids by fatty acid synthase. wikipedia.org It also acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for oxidation. marquette.edu Therefore, the regulation of ACC activity is central to controlling the balance between fatty acid synthesis and degradation.

Studies have shown that cellular levels of fatty acids can influence ACC activity. In some cancer cells, for instance, the inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme that converts saturated fatty acids into monounsaturated fatty acids, leads to the activation of AMP-activated protein kinase (AMPK). plos.org Activated AMPK then phosphorylates and inactivates ACC. plos.org This regulatory feedback loop suggests that an accumulation of saturated fatty acids, including myristic acid, can trigger a downregulation of fatty acid synthesis by inhibiting ACC. plos.org

Furthermore, in bovine mammary epithelial cells, treatment with myristic acid has been shown to increase the levels of triglyceride and lipid droplets. mdpi.com This process involves the conversion of myristic acid to myristoyl-CoA, which then enters the fatty acid synthesis pathway where enzymes like ACC and FAS are active. mdpi.com The use of radiolabeled precursors like [9,10-3H]myristic acid or the related [9,10-3H]palmitic acid is a common method to assay the activity of these lipogenic pathways and the enzymes that govern them. revvity.comnih.gov

The table below outlines the regulatory role of myristic acid and its metabolic context concerning key enzymes in fatty acid metabolism.

Enzyme/Process Regulator/Precursor Effect Context
Acetyl-CoA Carboxylase (ACC)Myristic Acid (indirectly via SFA accumulation)Inhibition (via AMPK activation)Feedback regulation to prevent saturated fatty acid toxicity plos.org
Fatty Acid Synthase (FAS)Myristoyl-CoAPrecursorElongation to form longer-chain fatty acids mdpi.com
Triglyceride SynthesisMyristic AcidUpregulationIncreased lipid droplet formation in bovine mammary epithelial cells mdpi.com

This table summarizes the involvement of myristic acid in the regulation and processes of key metabolic enzymes.

The covalent attachment of myristic acid to proteins, known as N-myristoylation, is another significant regulatory mechanism. researchgate.net This modification, mediated by N-myristoyltransferase, involves the attachment of myristate to an N-terminal glycine (B1666218) residue of a target protein and can influence protein localization, protein-protein interactions, and signal transduction. researchgate.netpnas.org

Advanced Research Applications and Future Trajectories for Myristic Acid 9,10 3h

Development of Innovative Assays for Lipid Metabolism and Protein Acylation Research

Myristic acid-[9,10-3H] has been instrumental in the development of a variety of assays that are critical for understanding both normal and pathological lipid metabolism and protein acylation. These assays offer high sensitivity and allow for the direct tracing of myristic acid's metabolic fate within cellular systems.

One of the key applications is in the study of fatty acid oxidation. The tritiated water release assay utilizes [9,10-3H]-labeled fatty acids, including myristic acid, to measure the rate of β-oxidation. nih.gov During this metabolic process, tritium (B154650) atoms are released from the fatty acid backbone and form tritiated water (³H₂O), which can be readily quantified. This assay has proven valuable as a screening tool for detecting inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency. nih.gov By comparing the rate of tritiated water production from Myristic acid-[9,10-3H] with that from other labeled fatty acids like palmitic acid-[9,10-³H], researchers can gain insights into the chain-length specificity of metabolic defects. nih.gov

In the realm of protein biochemistry, Myristic acid-[9,10-3H] is essential for in vitro and in vivo protein acylation assays . These assays are designed to identify and characterize proteins that undergo myristoylation, a lipid modification where myristic acid is covalently attached to the N-terminal glycine (B1666218) residue of a protein. pnas.orgresearchgate.net This modification is crucial for protein trafficking, signal transduction, and protein-protein interactions. researchgate.net In a typical in vitro assay, a protein of interest is incubated with Myristic acid-[9,10-3H] in a cell-free system, and the incorporation of radioactivity is measured to confirm myristoylation. tandfonline.com For in vivo studies, cultured cells are incubated with Myristic acid-[9,10-3H], and the labeled proteins are subsequently isolated and identified using techniques like two-dimensional gel electrophoresis and autoradiography. nih.gov These methods have been successfully used to identify novel myristoylated proteins in various cell types, including rat hepatocytes and in cells infected with viruses like the vaccinia virus. nih.govasm.org

Table 1: Innovative Research Assays Utilizing Myristic Acid-[9,10-3H]

Assay NamePrincipleResearch Application
Tritiated Water Release Assay Measurement of ³H₂O produced during the β-oxidation of Myristic acid-[9,10-3H]. nih.govScreening for inherited disorders of fatty acid oxidation, such as medium-chain acyl-CoA dehydrogenase deficiency. nih.gov
In Vitro Myristoylation Assay Incubation of a target protein with Myristic acid-[9,10-3H] in a cell-free system to detect covalent modification. tandfonline.comVerification of predicted myristoylation sites on proteins and characterization of N-myristoyltransferase activity. pnas.orgtandfonline.com
In Vivo Protein Labeling Metabolic labeling of proteins in cultured cells with Myristic acid-[9,10-3H] followed by isolation and identification. nih.govDiscovery of novel myristoylated proteins and investigation of their roles in cellular processes like signal transduction and cytoskeletal dynamics. nih.gov

Integration with Modern Lipidomics and Proteomics Methodologies

While radiolabeling with tracers like Myristic acid-[9,10-3H] is a well-established technique, its true power in modern research is realized when integrated with high-throughput "omics" technologies such as lipidomics and proteomics. This combination allows for a more comprehensive understanding of the metabolic landscape.

The data obtained from Myristic acid-[9,10-3H] tracing studies can be correlated with broader lipidomic profiles generated by mass spectrometry. For instance, a lipidomics study on colon cancer identified an increase in myristic acid-containing sphingomyelins and phosphatidylcholines. asm.org By using Myristic acid-[9,10-3H] as a tracer, researchers can follow the metabolic flux of myristic acid into these specific complex lipid pools, providing dynamic information that complements the static snapshot offered by traditional lipidomics.

In proteomics, the identification of proteins labeled with Myristic acid-[9,10-3H] can be enhanced by coupling traditional separation techniques with mass spectrometry. After separating the radiolabeled proteins by gel electrophoresis, the protein spots of interest can be excised and analyzed by mass spectrometry for definitive identification. This approach has been used to identify a range of myristoylated proteins, including those involved in signal transduction and the cytoskeleton. nih.gov

Furthermore, the insights gained from Myristic acid-[9,10-3H] experiments can guide the use of other modern chemical biology tools. For example, "photoclick" myristic acid analogs, which contain both a photoactivatable diazirine group and a clickable alkyne tag, can be used to study protein-lipid interactions. caymanchem.com These probes are amenable to mass spectrometry-based proteomics and can be used to identify the interacting partners of myristoylated proteins, a line of inquiry that can be initiated based on initial findings from radiolabeling experiments.

Potential for Discovering Novel Fatty Acid Metabolic Pathways and Regulatory Networks

A significant future direction for the application of Myristic acid-[9,10-3H] lies in the discovery of novel metabolic pathways and the elucidation of complex regulatory networks. By tracing the metabolic fate of this labeled fatty acid, researchers can uncover previously unknown metabolic conversions and regulatory roles.

One study using Myristic acid-[9,10-3H] in muscle cells revealed its conversion into a series of lipid-soluble, polar metabolites that were identified as chain-shortened and hydroxylated derivatives of myristic acid. nih.gov This finding suggests the existence of a specific oxidative pathway for myristic acid that is not active for other fatty acids like palmitic or oleic acid, opening up a new area of investigation into fatty acid metabolism. nih.gov

Myristic acid-[9,10-3H] can also be used to unravel regulatory networks. For example, research has shown that myristic acid can increase the activity of dihydroceramide (B1258172) Δ4-desaturase 1 (DES1), an enzyme involved in ceramide biosynthesis, through the N-myristoylation of the enzyme itself. researchgate.net This discovery highlights a novel regulatory mechanism where a fatty acid directly modulates the activity of a key enzyme in a different lipid metabolic pathway, with implications for cellular processes like apoptosis. researchgate.net

Moreover, multi-omics studies have identified myristic acid as a key metabolite in conditions like sepsis-associated acute kidney injury, suggesting its involvement in disease-related metabolic reprogramming. frontiersin.org The use of Myristic acid-[9,10-3H] in such contexts can help to precisely map the metabolic pathways that are altered during disease, potentially revealing new therapeutic targets. The ability to trace the incorporation of myristic acid into various lipid classes, such as triglycerides and phospholipids (B1166683), provides valuable information on how different metabolic pathways are interconnected and regulated. nih.gov

Q & A

Q. How is Myristic acid-[9,10-3H] used to detect defects in fatty acid oxidation pathways in cultured fibroblasts?

  • Methodological Answer : Myristic acid-[9,10-3H] is employed in radiolabeled assays to measure β-oxidation rates in fibroblasts. Cultured cells are incubated with the labeled substrate, and tritiated water (³H₂O) released during oxidation is quantified via liquid scintillation counting. This method distinguishes impaired oxidation in disorders like very-long-chain acyl-CoA dehydrogenase deficiency (VLCADD). Compared to [9,10-³H]palmitic acid, myristic acid-[9,10-3H] offers higher sensitivity for detecting partial defects due to its shorter chain length and faster oxidation kinetics .

Q. What analytical techniques ensure the purity and specificity of Myristic acid-[9,10-3H] in experimental workflows?

  • Methodological Answer : Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is standard for verifying purity. For example, methyl ester derivatives of the fatty acid are prepared and analyzed using chromatographic systems calibrated with USP-grade myristic acid. Peak retention times and area percentages (≥97% for C14:0) confirm specificity, while impurities like stearic or palmitic acids are monitored using system suitability tests .

Q. What safety protocols are critical when handling Myristic acid-[9,10-3H] in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (EN 374 standard), lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Store in airtight containers at ≤8°C in a ventilated, dry area to prevent radiolytic degradation .
  • Waste Disposal : Collect tritiated waste in shielded containers and follow institutional radioactive waste protocols.

Advanced Research Questions

Q. How can researchers optimize the use of Myristic acid-[9,10-3H] for tracing lipid metabolism in dynamic systems (e.g., live-cell imaging)?

  • Methodological Answer :
  • Pulse-Chase Experiments : Administer the labeled compound to cells/tissues, then track its incorporation into phospholipids or triglycerides over time using autoradiography or scintillation counting.
  • Compartmentalization Studies : Combine with subcellular fractionation (e.g., mitochondrial/cytosolic isolation) to quantify β-oxidation rates in specific organelles.
  • Data Normalization : Express results as disintegrations per minute (DPM) per mg protein, validated via Lowry or BCA assays .

Q. What are the key considerations for reconciling contradictory data in studies using Myristic acid-[9,10-3H] (e.g., inconsistent oxidation rates)?

  • Methodological Answer :
  • Source Variability : Verify the radiochemical’s specific activity (30–60 Ci/mmol) and isotopic stability (e.g., degradation due to improper storage) .
  • Cell Line Heterogeneity : Use fibroblasts from age-matched controls and standardize passage numbers.
  • Assay Conditions : Control pH, temperature, and cofactor (e.g., carnitine) availability during incubations .

Q. How does Myristic acid-[9,10-3H] compare to other isotopically labeled fatty acids (e.g., [1-¹⁴C]myristic acid) in metabolic flux studies?

  • Methodological Answer :
  • Tritium vs. Carbon-14 : ³H provides higher detection sensitivity but requires correction for quenching in scintillation counting. ¹⁴C is stable for long-term studies but has lower resolution.
  • Positional Labeling : [9,10-3H] labels the mid-chain, ideal for β-oxidation studies, whereas [1-¹⁴C] labels the carboxyl group, useful for tracking esterification or elongation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.